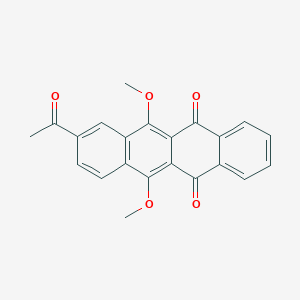
8-Acetyl-6,11-dimethoxytetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-Acetyl-6,11-dimethoxytetracene-5,12-dione typically involves multiple steps, including the formation of the tetracene backbone and subsequent functionalization. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Chemical Reactions Analysis
8-Acetyl-6,11-dimethoxytetracene-5,12-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Acetyl-6,11-dimethoxytetracene-5,12-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism by which 8-Acetyl-6,11-dimethoxytetracene-5,12-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving electron transfer processes and interactions with cellular components . Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
8-Acetyl-6,11-dimethoxytetracene-5,12-dione can be compared with other polycyclic aromatic hydrocarbons, such as:
Tetracene: A simpler polycyclic aromatic hydrocarbon with fewer functional groups.
Pentacene: A larger polycyclic aromatic hydrocarbon with additional rings.
6,11-Dimethoxytetracene: A similar compound lacking the acetyl group at the 8-position.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties .
Properties
CAS No. |
85886-09-5 |
|---|---|
Molecular Formula |
C22H16O5 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
8-acetyl-6,11-dimethoxytetracene-5,12-dione |
InChI |
InChI=1S/C22H16O5/c1-11(23)12-8-9-15-16(10-12)22(27-3)18-17(21(15)26-2)19(24)13-6-4-5-7-14(13)20(18)25/h4-10H,1-3H3 |
InChI Key |
MSUOCUBOVAVPFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=C3C(=C2OC)C(=O)C4=CC=CC=C4C3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


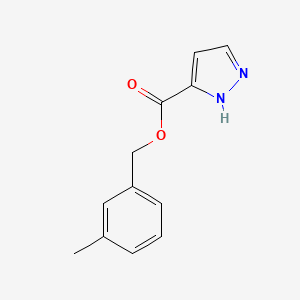
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
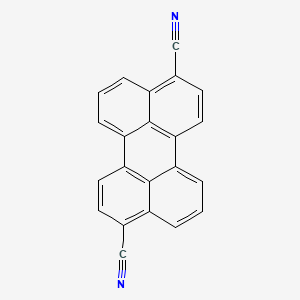
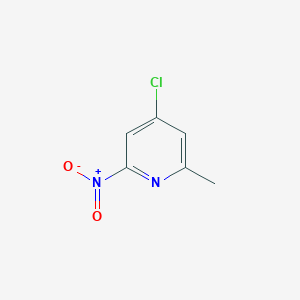

![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
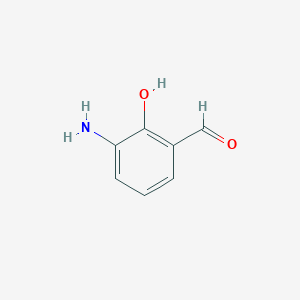
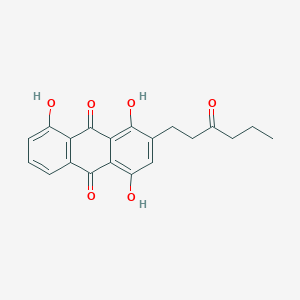

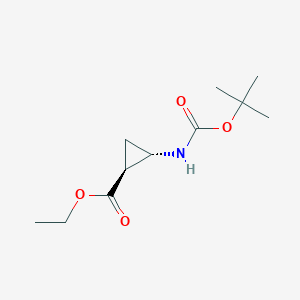
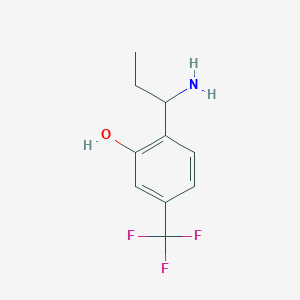
![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
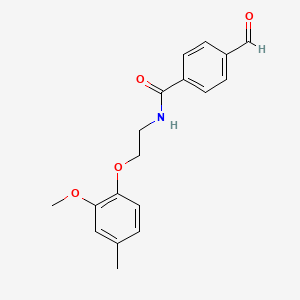
![5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13143950.png)
